molecular formula C16H18BrNO2S B2463691 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide CAS No. 2034503-41-6

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Cat. No.: B2463691
CAS No.: 2034503-41-6
M. Wt: 368.29
InChI Key: BWSZACGOHMQPDM-UHFFFAOYSA-N
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Description

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a synthetic organic compound offered for biochemical research. This molecule features a benzamide core substituted with a bromo group and a pentyl chain linker that incorporates both a hydroxy group and a thiophene heterocycle. The strategic inclusion of these pharmacologically active motifs suggests its potential utility in early-stage drug discovery and medicinal chemistry. The benzamide scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of enzymes and receptors. The incorporation of the thiophene ring is of significant interest, as this heterocycle is a common bioisostere for phenyl rings and other functional groups, often employed to modulate properties like solubility, metabolic stability, and binding affinity . Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them valuable probes in hit-to-lead optimization campaigns . The bromo substituent serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. While the specific biological target and mechanism of action for this precise compound require experimental determination, its structure aligns with research into NLRP3 inflammasome inhibitors . Related sulfonamide and carboxamide-based small molecules are being actively investigated for their role in selectively inhibiting the NLRP3 inflammasome, a key component of the innate immune system implicated in neurodegenerative diseases, auto-inflammatory disorders, and other chronic conditions . This compound is provided as a building block or intermediate for scientists working in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-3-1-2-13(10-15)16(20)18-7-4-12(5-8-19)14-6-9-21-11-14/h1-3,6,9-12,19H,4-5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSZACGOHMQPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and hydroxy group allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Hydroxy Positioning : The hydroxy group in the target compound and the thiazole derivative () may confer hydrogen-bonding capacity, influencing pharmacokinetics.

Biological Activity

3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structure, which includes a bromine atom, a thiophene ring, and a hydroxy group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a bromine atom and a thiophene ring, along with a pentyl chain and a hydroxy group. This specific arrangement of functional groups contributes to its distinctive chemical reactivity and biological properties.

The biological activity of 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is primarily attributed to its ability to interact with various biological targets. The thiophene ring and hydroxy group facilitate hydrogen bonding and π-π interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains.

CompoundMIC (µg/mL)Target Organism
3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamideTBDTBD
Chloramphenicol50Pseudomonas aeruginosa
Nystatin100Candida albicans

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives against multiple bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide could be optimized for improved activity.
  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of apoptotic pathways, highlighting the potential therapeutic applications of this compound.

Comparative Analysis

When compared to other compounds with similar structures, such as 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide exhibits distinct biological activities due to its unique functional groups.

Compound NameKey FeaturesBiological Activity
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamideSimilar structure but different halogenModerate antimicrobial activity
4-bromo-N-(5-hydroxy-3-pheny-pentyl)benzamideDifferent substituents on benzamide coreEnhanced anticancer properties

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, hybrid approaches like those employed by ICReDD combine quantum mechanics (e.g., DFT) to predict transition states and reaction barriers, followed by fractional factorial designs to minimize trial-and-error experimentation. Critical parameters include solvent polarity, temperature gradients, and catalyst loading. Feedback loops between experimental data and computational refinements are essential to prioritize high-yield pathways .

Q. Which analytical techniques are most effective for characterizing regioisomeric impurities in this compound?

  • Methodological Answer : High-resolution LC-MS coupled with nuclear Overhauser effect spectroscopy (NOESY) can distinguish regioisomers by identifying spatial proximity of the thiophene and bromobenzamide moieties. Single-crystal X-ray diffraction (as demonstrated in structurally similar benzamide derivatives) provides unambiguous confirmation of regiochemistry . For dynamic systems, variable-temperature NMR (VT-NMR) resolves conformational ambiguities caused by rotational barriers around the amide bond .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in nucleophilic aromatic substitution or catalytic coupling reactions?

  • Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations are critical for modeling the bromobenzamide moiety’s electrophilic sites. For example, Fukui function analysis identifies nucleophilic attack susceptibility at the para position relative to the bromine atom. Transition state modeling (e.g., using Gaussian or ORCA software) can predict activation energies for Suzuki-Miyaura coupling reactions involving the thiophene group. Validation requires kinetic isotope effect (KIE) studies and Hammett plots to correlate electronic effects with reaction rates .

Q. What strategies resolve contradictions in biological activity data, such as conflicting enzyme inhibition results across assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH, co-solvents). A tiered approach includes:
  • Dose-response normalization : Compare IC50 values under standardized conditions (e.g., 1% DMSO, pH 7.4).
  • Off-target profiling : Use proteome-wide affinity chromatography (Chemoproteomics) to identify non-specific binding.
  • Structural analogs : Synthesize derivatives (e.g., replacing the thiophene with furan) to isolate structure-activity relationships (SAR). Cross-validate with molecular docking against crystallographic enzyme structures .

Q. How can formulation challenges related to the compound’s low aqueous solubility be addressed for in vivo studies?

  • Methodological Answer : Employ micronization (via jet milling or supercritical CO2 processing) to enhance surface area. Co-crystallization with hydrophilic co-formers (e.g., succinic acid) improves dissolution kinetics. For proof-of-concept testing, use lipid-based nanoemulsions or cyclodextrin inclusion complexes. Stability studies (accelerated aging at 40°C/75% RH) ensure formulation robustness .

Data-Driven and Mechanistic Questions

Q. What statistical methods are appropriate for optimizing the compound’s purification process?

  • Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) can model interactions between column chromatography parameters (e.g., mobile phase gradient, stationary phase particle size). Pareto charts prioritize variables affecting purity and yield. For challenging separations, simulated moving bed (SMB) chromatography offers scalable resolution .

Q. How does the hydroxy-pentyl linker influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The linker’s hydrophilicity impacts logP and membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. Radiolabeled tracer studies (e.g., ³H or ¹⁴C isotopes) track metabolic stability in hepatic microsomes. Molecular dynamics simulations (e.g., GROMACS) model hydrogen bonding with water and bilayer penetration .

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